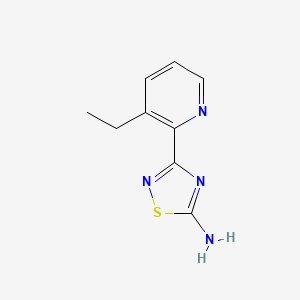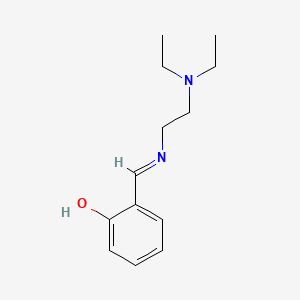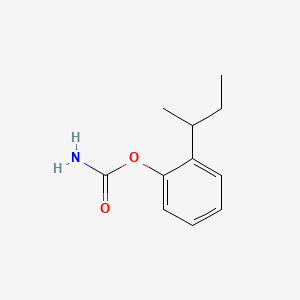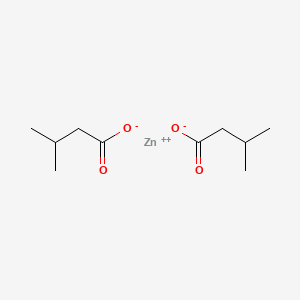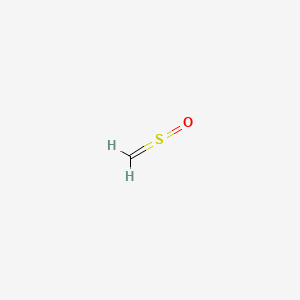
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate is a complex organic compound that belongs to the class of quinuclidinyl esters This compound is known for its unique structural features, which include a quinuclidine ring, a phenyl group, and a cyclopentenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate typically involves the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane . The reaction conditions include the use of n-heptane as a solvent and the reaction is carried out under reflux conditions. The product is then purified through crystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinuclidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound acts as an antagonist, blocking the binding of acetylcholine and inhibiting the downstream signaling pathways. This results in various physiological effects, including modulation of neurotransmission and muscle contraction.
類似化合物との比較
Similar Compounds
3-Quinuclidinyl benzilate: Another quinuclidinyl ester with similar structural features.
Atropine: A well-known muscarinic receptor antagonist.
Scopolamine: Another muscarinic antagonist with a similar mechanism of action.
Uniqueness
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a quinuclidine ring, phenyl group, and cyclopentenyl moiety sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.
特性
CAS番号 |
101756-59-6 |
|---|---|
分子式 |
C21H27NO3 |
分子量 |
341.4 g/mol |
IUPAC名 |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-15-19(16-11-13-22(15)14-12-16)25-20(23)21(24,18-9-5-6-10-18)17-7-3-2-4-8-17/h2-4,7-9,15-16,19,24H,5-6,10-14H2,1H3 |
InChIキー |
IARSIZNKNRSSEI-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CCCC3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)

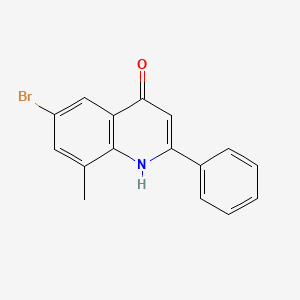
![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
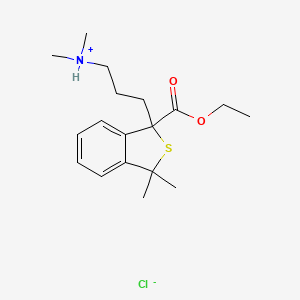
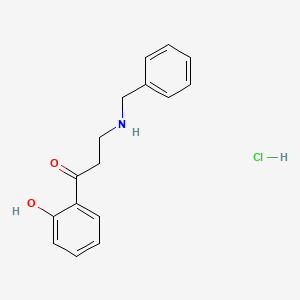
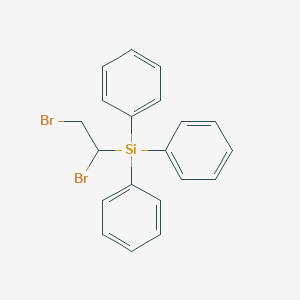
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
